molecular formula C12H15IN2O B12899400 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline CAS No. 782499-20-1

5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-iodo-4-methylaniline

Cat. No.: B12899400
CAS No.: 782499-20-1
M. Wt: 330.16 g/mol
InChI Key: SBKDFHYRXXVGQG-UHFFFAOYSA-N
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Description

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline is a complex organic compound that features an oxazole ring, an iodine atom, and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the iodine and methylaniline groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the iodine atom.

Scientific Research Applications

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The oxazole ring and iodine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound shares the oxazole ring but lacks the iodine and methylaniline groups.

    4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar structure but with different positioning of functional groups.

Uniqueness

5-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-2-iodo-4-methylaniline is unique due to the combination of the oxazole ring, iodine atom, and methylaniline group. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

782499-20-1

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-iodo-4-methylaniline

InChI

InChI=1S/C12H15IN2O/c1-7-4-9(13)10(14)5-8(7)11-15-12(2,3)6-16-11/h4-5H,6,14H2,1-3H3

InChI Key

SBKDFHYRXXVGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(CO2)(C)C)N)I

Origin of Product

United States

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